![molecular formula C22H28O5 B1150826 7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one CAS No. 320624-68-8](/img/structure/B1150826.png)

7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

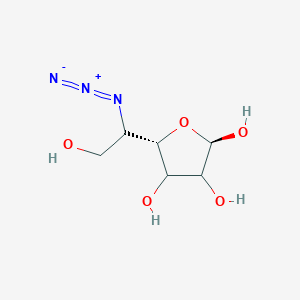

The compound contains a chromen-2-one group, which is a heterocyclic compound that is a derivative of chromene with a ketone functional group in the 2-position . It also contains a 1,3-dioxolane ring, which is a type of acetal and is used as a protecting group in organic synthesis .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The 1,3-dioxolane ring is a type of acetal, and the chromen-2-one group is a type of heterocycle .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the 1,3-dioxolane ring can be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the chromen-2-one group might confer aromaticity, which can affect the compound’s reactivity and stability .Aplicaciones Científicas De Investigación

Anthelmintic Activity

Marmin acetonide has been identified in the Australian plant Geijera parviflora, which is known for its customary use in Indigenous Australian ceremonies and bush medicine . The compound has shown significant activity against a parasitic nematode (Haemonchus contortus), indicating potential use in anthelmintic applications .

Antimicrobial Assessment

The same study also evaluated the antimicrobial activities of Marmin acetonide . While the specific results were not detailed, this suggests potential applications in combating microbial infections .

Anti-allergic Effects

Marmin acetonide has been studied for its effects on histamine release from rat mast cells . This suggests potential applications in the treatment of allergic reactions .

Anti-cancer Effects

While not directly related to Marmin acetonide, a similar compound, Marmesin, has been studied for its anti-cancer effects . It was found to exert anti-proliferative and pro-apoptotic activity on esophageal cancer cells by inhibiting the PI3K/Akt pathway . Given the structural similarity, it’s possible that Marmin acetonide may have similar anti-cancer properties, but further research would be needed to confirm this.

Phytochemical Profiling

Marmin acetonide has been identified in the phytochemical profiling of the Australian plant Geijera parviflora . This suggests potential applications in the field of plant metabolomics and the study of plant secondary metabolites .

Potential Artefact of Isolation Procedure

Interestingly, Marmin acetonide is considered an artefact of the isolation procedure, caused by exposure to acetone . This suggests potential implications for the methods used in the extraction and isolation of phytochemicals .

Mecanismo De Acción

Propiedades

IUPAC Name |

7-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCGECAEDOGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129317191 | |

Q & A

Q1: What is Marmin acetonide and where has it been found?

A1: Marmin acetonide is a coumarin compound. It was identified for the first time in Fructus Aurantii (bitter orange fruit) during a study focusing on the isolation of compounds that promote gastrointestinal motility in rats. [] This compound has also been found in the Australian plant Geijera parviflora (Wilga), known for its use in Indigenous Australian ceremonies and bush medicine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150753.png)

![Disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate](/img/structure/B1150760.png)